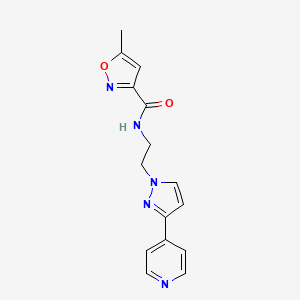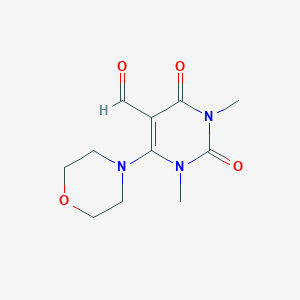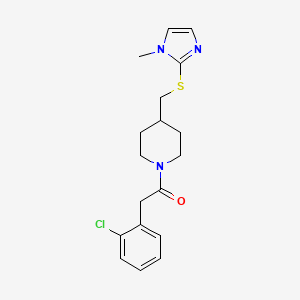
2-ブロモ-3,3,5-トリメチルシクロヘキサノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3,3,5-trimethylcyclohexanone is an organic compound with the molecular formula C10H17BrO It is a brominated derivative of 3,3,5-trimethylcyclohexanone, characterized by the presence of a bromine atom at the second position of the cyclohexanone ring
科学的研究の応用
2-Bromo-3,3,5-trimethylcyclohexanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of fine chemicals, polymers, and other industrial products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,3,5-trimethylcyclohexanone typically involves the bromination of 3,3,5-trimethylcyclohexanone. One common method is the reaction of 3,3,5-trimethylcyclohexanone with bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-3,3,5-trimethylcyclohexanone can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as iron or aluminum bromide, can further enhance the efficiency of the bromination process.
化学反応の分析
Types of Reactions
2-Bromo-3,3,5-trimethylcyclohexanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, amine, or thiol groups, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group in 2-Bromo-3,3,5-trimethylcyclohexanone can be reduced to form the corresponding alcohol, 2-Bromo-3,3,5-trimethylcyclohexanol.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents, such as water or ethanol, at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used in these reactions. The reactions are usually performed in anhydrous solvents, such as tetrahydrofuran or diethyl ether, under inert atmosphere conditions.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, are employed. These reactions are often conducted in acidic or basic aqueous solutions at elevated temperatures.
Major Products Formed
Substitution Reactions: Derivatives with different functional groups, such as 2-Hydroxy-3,3,5-trimethylcyclohexanone, 2-Amino-3,3,5-trimethylcyclohexanone, and 2-Mercapto-3,3,5-trimethylcyclohexanone.
Reduction Reactions: 2-Bromo-3,3,5-trimethylcyclohexanol.
Oxidation Reactions: Carboxylic acids and other oxidized derivatives.
作用機序
The mechanism of action of 2-Bromo-3,3,5-trimethylcyclohexanone involves its interaction with various molecular targets and pathways. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins, enzymes, and other biomolecules, leading to changes in their structure and function. Additionally, the carbonyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
類似化合物との比較
Similar Compounds
3,3,5-Trimethylcyclohexanone: The parent compound without the bromine atom.
2-Chloro-3,3,5-trimethylcyclohexanone: A chlorinated derivative with similar chemical properties.
2-Iodo-3,3,5-trimethylcyclohexanone: An iodinated derivative with higher reactivity due to the larger atomic size of iodine.
Uniqueness
2-Bromo-3,3,5-trimethylcyclohexanone is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s ability to participate in substitution reactions and form covalent bonds with biomolecules, making it a valuable tool in chemical and biological research.
特性
IUPAC Name |
2-bromo-3,3,5-trimethylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO/c1-6-4-7(11)8(10)9(2,3)5-6/h6,8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJDDOXLUJWMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(C(C1)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![ethyl 4-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2567535.png)



![1-[8-(2-methylquinoline-8-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione](/img/structure/B2567541.png)

